3-[(4-chlorophenoxy)methyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
Description
The compound 3-[(4-chlorophenoxy)methyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is a 1,2,4-triazole derivative featuring a triazole core substituted with a 4-chlorophenoxymethyl group at position 3, an ethyl group at position 4, and a 3-methylbenzylsulfanyl moiety at position 3. This structural architecture places it within a broader class of bioactive triazoles, which are renowned for their antimicrobial, anti-inflammatory, and antifungal properties .
Properties
Molecular Formula |
C19H20ClN3OS |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C19H20ClN3OS/c1-3-23-18(12-24-17-9-7-16(20)8-10-17)21-22-19(23)25-13-15-6-4-5-14(2)11-15/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
JJMPIEXGCJSJTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC(=C2)C)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenoxy)methyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with ethyl hydrazinecarboxylate to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenoxy)methyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenoxy and methylbenzylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Applications
1. Antifungal Activity
Triazoles are well-known for their antifungal properties. Research indicates that derivatives of triazoles exhibit significant activity against various fungal pathogens. For instance, studies have demonstrated that compounds similar to 3-[(4-chlorophenoxy)methyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism typically involves the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.
2. Anticancer Properties
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For example, a series of triazole compounds have shown promising results in inhibiting tumor growth in various cancer cell lines. The compound has been evaluated for its antiproliferative effects against breast cancer and leukemia cell lines, demonstrating significant inhibition rates compared to control treatments.
| Cell Line | % Inhibition with Compound |
|---|---|
| MDA-MB-468 (Breast) | 84.83% |
| SR (Leukemia) | 81.58% |
3. Antimicrobial Activity
The antimicrobial properties of this compound have been explored against a range of bacterial strains. Studies suggest that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Agricultural Applications
1. Fungicides
The compound has potential applications as a fungicide in agriculture. Its ability to disrupt fungal growth pathways makes it suitable for developing new agricultural fungicides aimed at protecting crops from fungal diseases.
2. Plant Growth Regulators
Research into the use of triazoles as plant growth regulators has shown that they can influence plant metabolism and growth patterns. The specific compound may enhance resistance to environmental stressors in plants.
Case Studies
Case Study 1: Antifungal Efficacy
In a controlled study, the antifungal efficacy of 3-[(4-chlorophenoxy)methyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole was tested against Candida albicans. The compound was found to reduce fungal load significantly when administered at sub-MIC concentrations over a period of 48 hours.
Case Study 2: Anticancer Activity
A recent investigation evaluated the anticancer properties of the compound on various human cancer cell lines. The results indicated that it induced apoptosis in MDA-MB-468 cells through the activation of caspase pathways, demonstrating its potential as an effective anticancer agent.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenoxy)methyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular pathways, leading to the modulation of signal transduction and gene expression .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The activity and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent patterns. Below is a comparison of the target compound with structurally similar analogues (Table 1):
Table 1: Structural Analogues of 1,2,4-Triazole Derivatives
Physicochemical and Structural Properties
- Polymorphism: Analogues such as 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione exist in orthorhombic and monoclinic polymorphs with melting points differing by 3 K (451 K vs. 454 K) . The target compound’s melting point and solubility may vary similarly based on crystallinity.
- Conformational Flexibility : L-shaped molecular conformations, observed in 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, are critical for binding to biological targets like COX-2 . The target’s 3-methylbenzylsulfanyl group may impose steric constraints, altering this conformation.
Computational Insights
- QSAR Studies: For 3-substituted sulfanyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazoles, ΔE1 (HOMO-LUMO gap) and ΣQ (net atomic charge) correlate with antimicrobial activity. Higher ΣQ and lower ΔE1 enhance inhibition, suggesting electron-withdrawing substituents (e.g., 4-chlorophenoxy) could improve the target’s efficacy .
- Docking Analysis : The COX-2 inhibitor analogue’s fluorobenzyl group forms chalcogen bonds with the enzyme’s active site, while the thiophenyl moiety engages in π-π stacking . The target’s 3-methylbenzylsulfanyl group may instead participate in hydrophobic interactions.
Biological Activity
The compound 3-[(4-chlorophenoxy)methyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and antiproliferative effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring with various substituents that contribute to its biological properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating several 1,2,4-triazole derivatives found that compounds with similar structures demonstrated notable antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, the tested derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.12 | E. coli |
| Compound B | 0.25 | S. aureus |
| Compound C | 1.95 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has also been documented. In vitro studies have shown that these compounds can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 from peripheral blood mononuclear cells (PBMCs). For example, compounds similar to 3-[(4-chlorophenoxy)methyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole exhibited a significant reduction in TNF-α levels at concentrations as low as 100 µg/mL .
Antiproliferative Activity
The antiproliferative effects of triazole derivatives have been explored in various cancer cell lines. A study conducted on new 1,2,4-triazole derivatives demonstrated that certain compounds significantly inhibited cell proliferation in cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study: Evaluation of Antiproliferative Effects
In a recent study involving human cancer cell lines, derivatives structurally related to 3-[(4-chlorophenoxy)methyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole were tested for their ability to inhibit proliferation:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 10 | Cell cycle arrest |
| A549 (Lung) | 20 | Inhibition of signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
